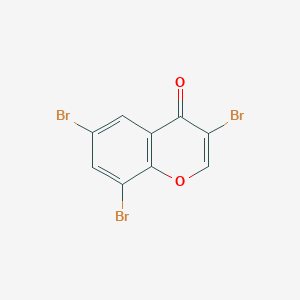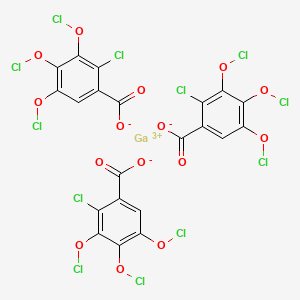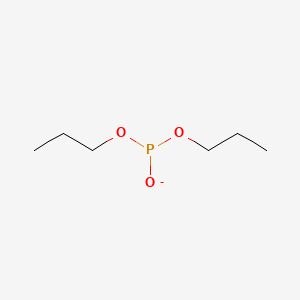
Cyclopropyl-1-d1-methyl-d2 alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-1-d1-methyl-d2 alcohol is a deuterated compound with the molecular formula C4H8O. It is a cyclopropyl derivative where the hydrogen atoms at the 1 and 2 positions are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique isotopic labeling, which can help in tracing chemical pathways and understanding reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cyclopropyl-1-d1-methyl-d2 alcohol typically involves the deuteration of cyclopropylmethanol. One common method is the reduction of cyclopropyl ketone with deuterated reducing agents such as lithium aluminum deuteride (LiAlD4) in an inert atmosphere. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation using deuterium gas (D2) over a palladium or platinum catalyst. This method allows for the efficient incorporation of deuterium atoms into the cyclopropyl ring and the methyl group, producing the desired deuterated alcohol in large quantities.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-1-d1-methyl-d2 alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form cyclopropyl-1-d1-methyl-d2 methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.
Major Products Formed
Oxidation: Cyclopropyl-1-d1-methyl-d2 ketone or aldehyde.
Reduction: Cyclopropyl-1-d1-methyl-d2 methane.
Substitution: Cyclopropyl-1-d1-methyl-d2 chloride or bromide.
Scientific Research Applications
Cyclopropyl-1-d1-methyl-d2 alcohol is used in various scientific research applications, including:
Chemistry: As a labeled compound in mechanistic studies to trace reaction pathways and understand the kinetics of chemical reactions.
Biology: In metabolic studies to investigate the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: As a reference standard in pharmacokinetic studies to understand the distribution and elimination of deuterated drugs.
Industry: In the development of new materials and catalysts where isotopic labeling can provide insights into the mechanisms of action.
Mechanism of Action
The mechanism of action of Cyclopropyl-1-d1-methyl-d2 alcohol involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions through the kinetic isotope effect, where the presence of heavier isotopes slows down the reaction rate. This property is particularly useful in studying reaction mechanisms and identifying rate-determining steps.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: The non-deuterated analog of Cyclopropyl-1-d1-methyl-d2 alcohol.
Cyclopropyl-1-d1-methanol: A partially deuterated analog with deuterium at the 1 position only.
Cyclopropyl-1-d2-methyl alcohol: A partially deuterated analog with deuterium at the 2 position only.
Uniqueness
This compound is unique due to its complete deuteration at both the 1 and 2 positions, which provides a distinct advantage in isotopic labeling studies. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it a valuable tool in research applications where precise tracking of molecular transformations is required.
Properties
Molecular Formula |
C4H8O |
|---|---|
Molecular Weight |
75.12 g/mol |
IUPAC Name |
dideuterio-(1-deuteriocyclopropyl)methanol |
InChI |
InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i3D2,4D |
InChI Key |
GUDMZGLFZNLYEY-FBYXXYQPSA-N |
Isomeric SMILES |
[2H]C1(CC1)C([2H])([2H])O |
Canonical SMILES |
C1CC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



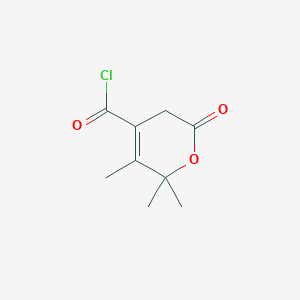





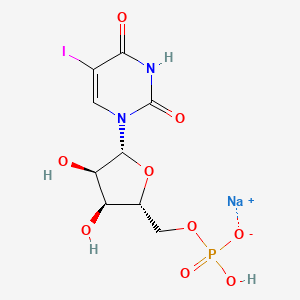

![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)
